molecular formula C22H23N3O2S B2406746 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 888441-01-8

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2406746
CAS RN: 888441-01-8
M. Wt: 393.51
InChI Key: IKVTWAXQLGGVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications

Nucleic Acid Therapeutics

The compound’s unique structure makes it relevant in the field of nucleic acid therapeutics. Specifically, it has applications in the enzymatic synthesis of modified RNA oligomers. Researchers have successfully synthesized both defined and random-sequence 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers using this compound. These modified RNAs hold promise for various therapeutic purposes, including gene silencing, mRNA-based vaccines, and targeted therapies .

RNA Endonuclease Catalysts

The compound’s role extends to RNA endonuclease catalysts. Scientists discovered RNA endonuclease catalysts composed entirely of 2′OMe-RNA (referred to as “2′OMezymes”). These catalysts exhibit allele-specific cleavage of oncogenic mRNAs, such as KRAS (G12D) and β-catenin CTNNB1 (S33Y). Additionally, mixed 2′OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor have been elaborated. These findings open avenues for targeted therapies and precision medicine .

Directed Evolution and Nanotechnology

The compound’s unique properties enable enzymatic synthesis of 2′-modified RNAs, which are essential for directed evolution studies. Researchers can explore these modified RNAs in nanotechnology applications, including drug delivery, diagnostics, and biosensors. The ability to engineer and synthesize such RNAs expands the toolkit for designing functional nucleic acids .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-8-9-15(2)16(12-14)13-28-22-24-19-17-6-4-5-7-18(17)23-20(19)21(26)25(22)10-11-27-3/h4-9,12,23H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVTWAXQLGGVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one

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